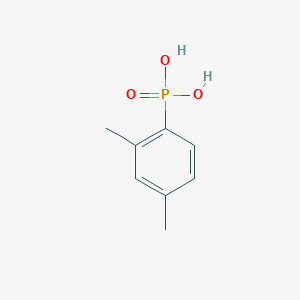
(2,4-dimethylphenyl)phosphonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethylphenyl)phosphonic acid, also known as DMPA, is a phosphonic acid derivative that has been widely used in scientific research for its unique properties. DMPA has the ability to form strong metal complexes, which makes it useful in various applications such as catalysis, separation, and sensing.
Wirkmechanismus
The mechanism of action of (2,4-dimethylphenyl)phosphonic Acid is not well understood. However, it is believed that (2,4-dimethylphenyl)phosphonic Acid forms strong metal complexes with metal ions, which can affect the reactivity and properties of the metal ions. (2,4-dimethylphenyl)phosphonic Acid can also act as a chelating agent, which can enhance the stability of metal ions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of (2,4-dimethylphenyl)phosphonic Acid. However, studies have shown that (2,4-dimethylphenyl)phosphonic Acid can inhibit the growth of certain bacteria and fungi. (2,4-dimethylphenyl)phosphonic Acid has also been shown to have antitumor activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-dimethylphenyl)phosphonic Acid has several advantages for lab experiments. It is easy to synthesize and has high purity when recrystallized. (2,4-dimethylphenyl)phosphonic Acid can form strong metal complexes with metal ions, which can be useful in various applications such as catalysis, separation, and sensing. However, (2,4-dimethylphenyl)phosphonic Acid has some limitations. It is not very soluble in water, which can limit its applications in aqueous solutions. (2,4-dimethylphenyl)phosphonic Acid can also form insoluble precipitates with certain metal ions, which can affect the reactivity and properties of the metal ions.
Zukünftige Richtungen
There are several future directions for the use of (2,4-dimethylphenyl)phosphonic Acid in scientific research. One direction is the use of (2,4-dimethylphenyl)phosphonic Acid in the synthesis of new metal complexes with unique properties. Another direction is the use of (2,4-dimethylphenyl)phosphonic Acid in the synthesis of new MOFs with potential applications in gas storage and separation. Additionally, the use of (2,4-dimethylphenyl)phosphonic Acid in the development of new antitumor agents could be explored.
Synthesemethoden
(2,4-dimethylphenyl)phosphonic Acid can be synthesized through a simple two-step reaction. The first step involves the reaction of 2,4-dimethylphenol with phosphorus trichloride to form (2,4-dimethylphenyl)phosphonic dichloride. The second step involves the reaction of (2,4-dimethylphenyl)phosphonic dichloride with water to form (2,4-dimethylphenyl)phosphonic Acid. The purity of (2,4-dimethylphenyl)phosphonic Acid can be improved through recrystallization using solvents such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethylphenyl)phosphonic Acid has been widely used in scientific research due to its ability to form strong metal complexes. (2,4-dimethylphenyl)phosphonic Acid can be used as a ligand in coordination chemistry to form metal complexes that have unique properties. These metal complexes have been used in various applications such as catalysis, separation, and sensing. (2,4-dimethylphenyl)phosphonic Acid has also been used in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
Eigenschaften
CAS-Nummer |
111192-85-9 |
|---|---|
Produktname |
(2,4-dimethylphenyl)phosphonic Acid |
Molekularformel |
C8H11O3P |
Molekulargewicht |
186.14 g/mol |
IUPAC-Name |
(2,4-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
DLXVLBCCGRQAAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
Löslichkeit |
0.08 M |
Synonyme |
(2,4-DIMETHYL-PHENYL)-PHOSPHONIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



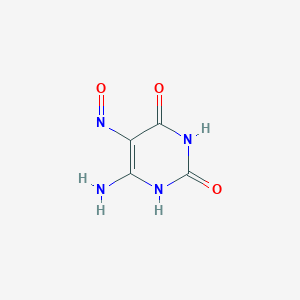

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
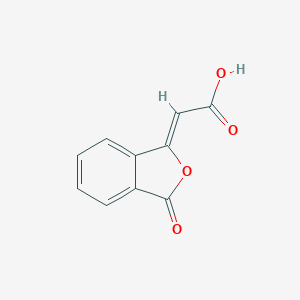


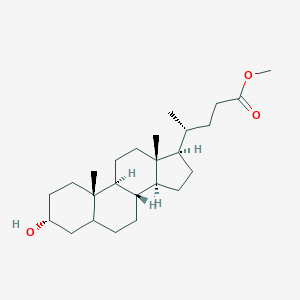

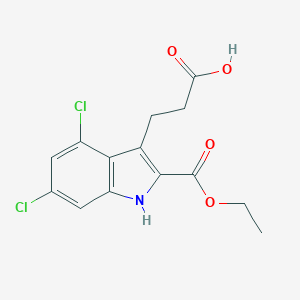


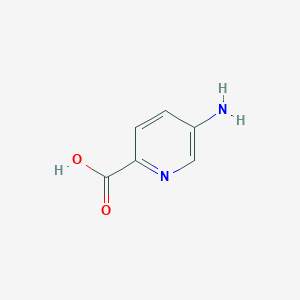
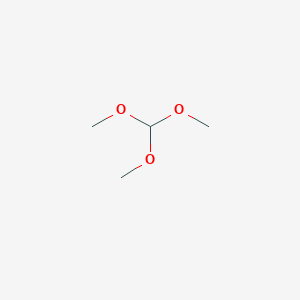
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)